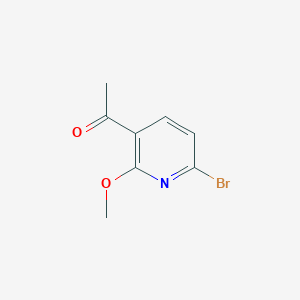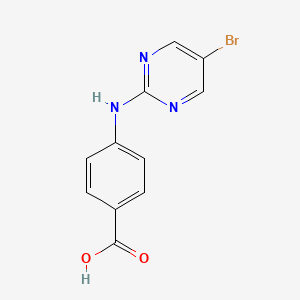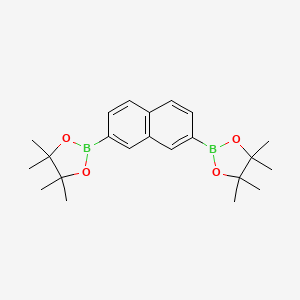
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Vue d'ensemble
Description
“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene” is a chemical compound with the molecular formula C28H32B2O4 . It is a solid substance .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 454.2 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 454.2486698 g/mol . The topological polar surface area is 36.9 Ų .
Applications De Recherche Scientifique
Semiconducting Polymer Synthesis
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene has been utilized in the synthesis of semiconducting polymers. In a study by Kawashima et al. (2013), it was used to develop 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, a precursor for high-performance semiconducting polymers. This research highlights its role in enhancing the electrical properties of polymers for various applications (Kawashima et al., 2013).
Synthesis of Electron Transport Materials
Xiangdong et al. (2017) developed an efficient synthesis method for 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the production of electron transport materials (ETMs). This advancement opens up possibilities for its broader application in the synthesis of other ETMs and host materials in the field of material science (Xiangdong et al., 2017).
Development of New Building Blocks for Silicon-Based Drugs
Büttner et al. (2007) demonstrated the use of a derivative of this compound as a building block for synthesizing biologically active silicon-based compounds. The study exemplifies its potential in the pharmaceutical industry, particularly in the synthesis of novel drugs (Büttner et al., 2007).
Conducting Polymers from Low Oxidation Potential Monomers
Sotzing et al. (1996) explored its use in synthesizing conducting polymers from low oxidation potential monomers. This research contributes to the development of materials with enhanced electrical conductivity, relevant in electronics and energy storage applications (Sotzing et al., 1996).
Analysis in Electroluminescent Materials Synthesis
Hou Qiong (2002) reported on the mass spectrograph analysis of a novel compound involving 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. This study is significant for its application in the synthesis and structural identification of electroluminescent materials (Hou Qiong, 2002).
Photoluminescence in Polyfluorene Derivatives
Ranger et al. (1997) used this compound in the preparation of well-defined poly(2,7-fluorene) derivatives, showcasing its role in creating materials with high photoluminescence. Such materials have promising applications in optoelectronics, particularly in light-emitting devices (Ranger et al., 1997).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-15-10-12-18(14-16(15)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQMFCQMJJVNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



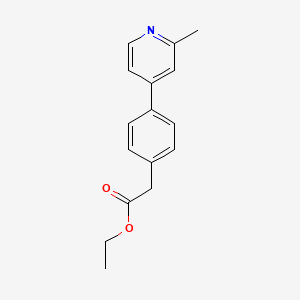
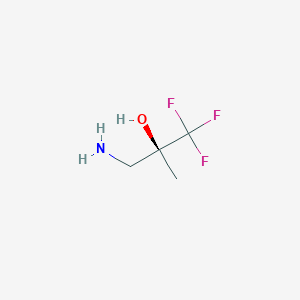
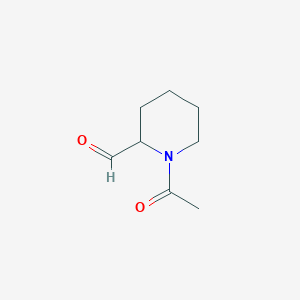
![2-Amino-4-chlorobenzo[d]thiazole-6-carbonitrile](/img/structure/B1507212.png)
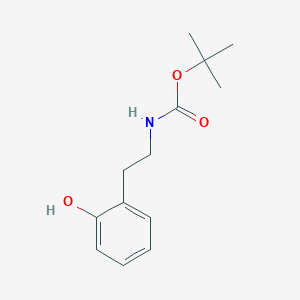
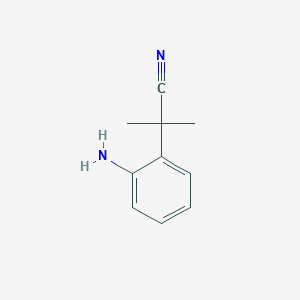
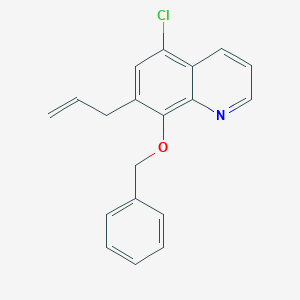



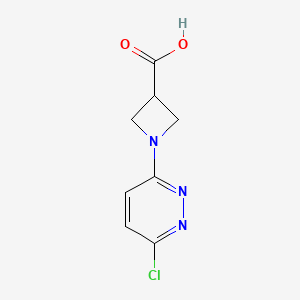
![Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]-](/img/structure/B1507273.png)
